NCT-506

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

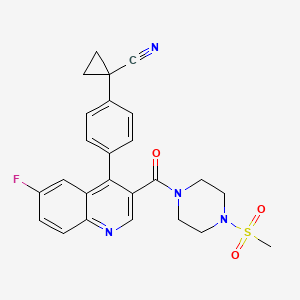

C25H23FN4O3S |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

1-[4-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C25H23FN4O3S/c1-34(32,33)30-12-10-29(11-13-30)24(31)21-15-28-22-7-6-19(26)14-20(22)23(21)17-2-4-18(5-3-17)25(16-27)8-9-25/h2-7,14-15H,8-13H2,1H3 |

InChI Key |

WIXZFNIBMHEUJH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2C4=CC=C(C=C4)C5(CC5)C#N)F |

Origin of Product |

United States |

Foundational & Exploratory

NCT-506 Mechanism of Action in Cancer Stem Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NCT-506, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), in the context of cancer stem cells (CSCs). This document details the core mechanism, associated signaling pathways, quantitative efficacy data, and relevant experimental protocols.

Introduction to Cancer Stem Cells and ALDH1A1

Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and resistance to conventional therapies.[1][2] A key biomarker and functional regulator of CSCs across various solid tumors is the enzyme Aldehyde Dehydrogenase 1 (ALDH1).[3] The ALDH1A1 isoform, in particular, is highly expressed in CSCs and is associated with poor prognosis.[1] ALDH1A1 contributes to the CSC phenotype through several mechanisms, including the detoxification of cytotoxic aldehydes, the synthesis of retinoic acid (RA) which regulates gene expression, and the reduction of reactive oxygen species (ROS).[3][4]

This compound has emerged as a highly potent and selective small molecule inhibitor of the ALDH1A1 isoform, presenting a promising therapeutic strategy to target the CSC population.[5][6]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct and selective inhibition of the enzymatic activity of ALDH1A1.[5][6] By binding to ALDH1A1, this compound blocks its ability to oxidize intracellular aldehydes, leading to a cascade of downstream effects that compromise the viability and stem-like properties of cancer stem cells.

The direct consequences of ALDH1A1 inhibition by this compound include:

-

Disruption of Retinoic Acid (RA) Signaling: ALDH1A1 is a critical enzyme in the biosynthesis of retinoic acid, a potent signaling molecule that regulates cell differentiation, proliferation, and apoptosis.[7][8] By inhibiting ALDH1A1, this compound reduces the intracellular levels of RA, thereby altering the expression of RA-responsive genes that are crucial for maintaining the undifferentiated state of CSCs.[7][9]

-

Increased Oxidative Stress: ALDH1A1 plays a role in cellular detoxification by metabolizing reactive aldehydes and contributing to the maintenance of low levels of reactive oxygen species (ROS).[4] Inhibition of ALDH1A1 can lead to an accumulation of toxic aldehydes and an increase in ROS, rendering the CSCs more susceptible to DNA damage and apoptosis.

-

Sensitization to Chemotherapy: CSCs with high ALDH activity are notoriously resistant to conventional chemotherapeutic agents.[1] this compound has been shown to potentiate the cytotoxicity of drugs like Paclitaxel in resistant ovarian cancer cell lines, indicating its potential to overcome chemoresistance by targeting the CSC population.[5][6]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound in cancer stem cells are mediated through the modulation of key signaling pathways that govern stemness, proliferation, and survival.

Retinoic Acid Signaling Pathway

This compound directly impacts the retinoic acid (RA) signaling pathway by blocking the synthesis of its ligand, retinoic acid. This disruption alters the transcriptional activity of Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), which regulate the expression of genes involved in cell differentiation.

References

- 1. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. The anti-cancer effect of retinoic acid signaling in CRC occurs via decreased growth of ALDH+ colon cancer stem cells and increased differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 9. Targeting the Retinoic Acid Pathway to Eradicate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ALDH1A1 in Chemoresistance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A1 (ALDH1A1), a cytosolic enzyme critical for the oxidation of retinaldehyde to retinoic acid, has emerged as a key player in the development of resistance to a broad spectrum of chemotherapeutic agents. Elevated ALDH1A1 expression is frequently observed in various malignancies and is often correlated with poor prognosis and treatment failure. This technical guide provides a comprehensive overview of the multifaceted role of ALDH1A1 in chemoresistance. It delves into the primary mechanisms of action, including the direct detoxification of cytotoxic drugs and the regulation of cancer stem cell (CSC) populations. Furthermore, this document details the intricate signaling pathways modulated by ALDH1A1 that contribute to a chemoresistant phenotype. To facilitate further research and drug development, detailed experimental protocols for key assays and a compilation of quantitative data from seminal studies are presented.

Introduction: ALDH1A1 as a Gatekeeper of Cellular Defense

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that metabolize a wide range of endogenous and exogenous aldehydes.[1] ALDH1A1, a prominent member of this family, plays a crucial role in cellular detoxification and the biosynthesis of retinoic acid (RA), a potent regulator of cell differentiation, proliferation, and apoptosis.[2][3] In the context of cancer, ALDH1A1 is not merely a metabolic enzyme but a pivotal orchestrator of chemoresistance. Its expression is often upregulated in tumor cells, particularly in the cancer stem cell (CSC) niche, conferring protection against therapeutic insults.[2][4][5] This guide will explore the molecular underpinnings of ALDH1A1-mediated chemoresistance.

Mechanisms of ALDH1A1-Mediated Chemoresistance

ALDH1A1 employs a dual strategy to protect cancer cells from chemotherapy: direct detoxification of drugs and indirect enhancement of cellular resilience through the maintenance of cancer stem cells.

Direct Detoxification of Chemotherapeutic Agents

A primary function of ALDH1A1 in chemoresistance is its ability to metabolize and detoxify certain chemotherapeutic drugs, rendering them inactive. This is particularly well-documented for oxazaphosphorine compounds like cyclophosphamide and ifosfamide.[4][6] ALDH1A1 catalyzes the oxidation of the active metabolite of these drugs, aldophosphamide, into a non-toxic carboxylate, thereby preventing the formation of DNA cross-links and subsequent cell death.[1][6]

Regulation of Cancer Stem Cells (CSCs)

ALDH1A1 is a well-established marker for CSCs in numerous cancers, including breast, ovarian, and lung cancer.[4][7][8] These CSCs are a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and tumor initiation.[9] Crucially, CSCs are often intrinsically resistant to chemotherapy and are implicated in tumor recurrence.[9][10] High ALDH1A1 activity within CSCs contributes to their chemoresistance through several mechanisms:

-

Enhanced DNA Repair: ALDH1A1-positive CSCs exhibit enhanced DNA repair capabilities, allowing them to survive the DNA-damaging effects of many chemotherapeutic agents.[3][11]

-

Quiescence: A fraction of CSCs can exist in a quiescent or slow-cycling state, making them less susceptible to drugs that target rapidly dividing cells.[4]

-

Upregulation of ABC Transporters: ALDH1A1 activity is associated with the increased expression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic drugs from the cell.[2][12]

Signaling Pathways Modulated by ALDH1A1 in Chemoresistance

ALDH1A1 influences a network of signaling pathways that are central to cell survival, proliferation, and differentiation, thereby contributing to a chemoresistant phenotype.

Retinoic Acid (RA) Signaling

As the primary enzyme responsible for RA synthesis, ALDH1A1 is a critical regulator of the RA signaling pathway.[2][3] RA signaling is complex and can have context-dependent pro- or anti-tumorigenic effects. In the context of chemoresistance, ALDH1A1-driven RA production can activate pro-survival pathways. RA binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of target genes involved in cell differentiation, proliferation, and apoptosis.[12][13] In some cancers, this leads to the activation of pro-survival signals and the suppression of apoptotic pathways.

Figure 1: ALDH1A1-mediated Retinoic Acid Signaling Pathway.

PI3K/AKT Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and proliferation.[14] Studies have shown that ALDH1A1 can activate the PI3K/AKT pathway, leading to the phosphorylation and activation of AKT.[4][14] Activated AKT, in turn, promotes cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors, thereby contributing to chemoresistance.[14]

Figure 2: ALDH1A1 Activation of the PI3K/AKT Pathway.

Wnt/β-catenin and Notch Signaling

The Wnt/β-catenin and Notch signaling pathways are fundamental to embryonic development and stem cell maintenance, and their dysregulation is a hallmark of many cancers.[15] ALDH1A1 expression and activity are intertwined with these pathways. Activation of Wnt/β-catenin and Notch signaling can promote the expression of ALDH1A1, contributing to the maintenance of the CSC phenotype and chemoresistance.[15] Conversely, ALDH1A1-mediated RA production can also modulate the activity of these pathways, creating a complex regulatory network that ultimately favors cell survival in the face of chemotherapy.[15]

Quantitative Data on ALDH1A1 and Chemoresistance

The following tables summarize quantitative data from various studies, illustrating the correlation between ALDH1A1 expression/activity and resistance to chemotherapy.

Table 1: IC50 Values of Chemotherapeutic Agents in Relation to ALDH1A1 Expression

| Cell Line | Cancer Type | Chemotherapeutic Agent | ALDH1A1 Status | IC50 Value | Fold Resistance (High vs. Low) |

| A2780 | Ovarian | Cisplatin | ALDH1A1-positive | 8.64 µM[16] | ~2.5[16] |

| ALDH1A1-negative | 3.39 µM[16] | ||||

| SKOV3IP1 | Ovarian | Cisplatin | - | 22 µM[16] | - |

| Paclitaxel | - | 0.38 µM[16] | |||

| A549/DDP | Lung Adenocarcinoma | Cisplatin | High | >80 µM[3] | >4[3] |

| A549 | Lung Adenocarcinoma | Cisplatin | Low | ~20 µM[3] | |

| W1TR | Ovarian | Topotecan | High | 6099 ng/mL[7] | ~1.8[7] |

| W1TR-1p17 (ALDH1A1 KO) | Ovarian | Topotecan | Knockout | 3283 ng/mL[7] |

Table 2: ALDH1A1 Activity and Tumorigenicity

| Cell Line | Cancer Type | ALDH1A1 Status | Sphere Formation Efficiency | Tumor Initiation (in vivo) |

| Ovarian Cancer Cells | Ovarian | ALDH1A1-positive | Increased[10] | Higher tumorigenicity[7] |

| ALDH1A1-negative | Decreased[10] | Lower tumorigenicity[7] | ||

| Lung Cancer Cells | Lung | ALDH1A1-positive | Increased[17] | Tumorigenic[17] |

| ALDH1A1-negative | Decreased[17] | Non-tumorigenic[17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of ALDH1A1 in chemoresistance.

ALDEFLUOR™ Assay for ALDH Activity

The ALDEFLUOR™ assay is a flow cytometry-based method to identify and isolate viable cells with high ALDH activity.

-

Principle: The assay utilizes a fluorescent, non-toxic ALDH substrate (BODIPY™-aminoacetaldehyde or BAAA), which freely diffuses into intact cells. In the presence of ALDH1A1, BAAA is converted to a negatively charged product (BODIPY™-aminoacetate or BAA) that is retained within the cell, leading to bright fluorescence.[4][18][19][20]

-

Protocol:

-

Prepare a single-cell suspension from cultured cells or primary tumors at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.

-

For each sample, prepare a "test" tube and a "control" tube.

-

To the "control" tube, add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to establish baseline fluorescence.

-

Add the activated ALDEFLUOR™ substrate to the "test" tube.

-

Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.

-

Incubate both tubes at 37°C for 30-60 minutes.

-

Centrifuge the cells and resuspend them in ALDEFLUOR™ Assay Buffer.

-

Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the DEAB-treated "control" sample.[4][18][19][20]

-

Figure 3: Workflow for the ALDEFLUOR™ Assay.

Sphere Formation Assay for Cancer Stem Cell Activity

This assay assesses the self-renewal capacity of CSCs by their ability to form three-dimensional spheroids in non-adherent culture conditions.

-

Principle: Only cells with self-renewal ability, a key characteristic of CSCs, can proliferate and form spheres in serum-free, non-adherent conditions.

-

Protocol:

-

Sort ALDH1A1-positive and ALDH1A1-negative cells using the ALDEFLUOR™ assay.

-

Plate the sorted cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates.

-

Culture the cells in serum-free medium supplemented with growth factors such as EGF and bFGF.

-

Incubate for 7-14 days, allowing spheres to form.

-

Count the number of spheres formed in each well under a microscope. An increase in sphere formation in the ALDH1A1-positive population indicates enhanced CSC activity.[6][14][21][22]

-

siRNA-mediated Knockdown of ALDH1A1

This technique is used to specifically reduce the expression of ALDH1A1 to study its functional role in chemoresistance.

-

Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can induce the degradation of a specific target mRNA, thereby silencing the expression of the corresponding protein.

-

Protocol:

-

Design and synthesize siRNAs targeting the ALDH1A1 mRNA sequence. A non-targeting scrambled siRNA should be used as a negative control.

-

Culture the cancer cell line of interest to an appropriate confluency.

-

Transfect the cells with the ALDH1A1-specific siRNA or the control siRNA using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours to allow for knockdown of ALDH1A1 expression.

-

Confirm the knockdown efficiency by Western blot or qRT-PCR analysis of ALDH1A1 protein or mRNA levels, respectively.

-

Perform functional assays, such as cell viability assays (e.g., MTT assay) in the presence of chemotherapeutic drugs, to assess the effect of ALDH1A1 knockdown on chemoresistance.[1][10][23]

-

Western Blot for Apoptosis Markers

Western blotting is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Treat cells with a chemotherapeutic agent for various time points.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against apoptosis markers such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the levels of cleaved caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis.[24][25]

-

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

-

Protocol:

-

Fix and permeabilize the cells to be analyzed.

-

Incubate the cells with a reaction mixture containing TdT and a fluorescently labeled dUTP (e.g., FITC-dUTP).

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the cells by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence due to the incorporation of the labeled dUTPs into the fragmented DNA.[26][27][28][29][30]

-

Luciferase Reporter Assay for Promoter Activity

This assay is used to study the transcriptional regulation of the ALDH1A1 gene.

-

Principle: The promoter region of the ALDH1A1 gene is cloned upstream of a luciferase reporter gene. The construct is then transfected into cells, and the activity of the promoter is measured by the amount of light produced by the luciferase enzyme.

-

Protocol:

-

Construct a reporter plasmid containing the ALDH1A1 promoter region upstream of the firefly luciferase gene.

-

Co-transfect the reporter plasmid along with a control plasmid expressing Renilla luciferase (for normalization) into the cells of interest.

-

Treat the cells with any compounds or stimuli that may affect ALDH1A1 promoter activity.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

The activity of the ALDH1A1 promoter is expressed as the ratio of firefly to Renilla luciferase activity.[9][11][31][32][33]

-

Conclusion and Future Directions

ALDH1A1 stands as a formidable obstacle in the effective treatment of cancer. Its dual role in detoxifying chemotherapeutic agents and maintaining a resilient population of cancer stem cells underscores its significance as a therapeutic target. The development of specific and potent ALDH1A1 inhibitors holds great promise for overcoming chemoresistance and improving patient outcomes.[21][27][34] Future research should focus on elucidating the precise regulatory networks that govern ALDH1A1 expression and activity in different tumor contexts. Furthermore, the clinical translation of ALDH1A1 inhibitors, both as monotherapies and in combination with conventional chemotherapy, warrants rigorous investigation. A deeper understanding of the intricate biology of ALDH1A1 will undoubtedly pave the way for more effective and personalized cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. stemcell.com [stemcell.com]

- 5. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation | Springer Nature Experiments [experiments.springernature.com]

- 6. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of ALDH1A1 Gene Knockout on Drug Resistance in Paclitaxel and Topotecan Resistant Human Ovarian Cancer Cell Lines in 2D and 3D Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. opentrons.com [opentrons.com]

- 10. Aldehyde Dehydrogenase-1A1 (ALDH1A1): The Novel Regulator of Chemoresistance in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Aldehyde dehydrogenase 1 (ALDH1) activity [bio-protocol.org]

- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. stemcell.com [stemcell.com]

- 19. protocols.io [protocols.io]

- 20. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Silencing of NRF2 Reduces the Expression of ALDH1A1 and ALDH3A1 and Sensitizes to 5-FU in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. biotna.net [biotna.net]

- 27. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 28. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 29. genscript.com [genscript.com]

- 30. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Impact of NCT-506 on Retinoic Acid Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-506 is a potent and selective small molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the biosynthesis of retinoic acid (RA). By targeting ALDH1A1, this compound effectively modulates the retinoic acid signaling pathway, which plays a pivotal role in cellular differentiation, proliferation, and apoptosis. This document provides an in-depth technical overview of this compound's mechanism of action, its impact on the RA signaling cascade, and detailed protocols for key experimental assays used to characterize its activity. The provided data and methodologies aim to equip researchers and drug development professionals with the necessary information to effectively utilize this compound as a tool to investigate retinoid signaling and as a potential therapeutic agent.

Introduction to Retinoic Acid Signaling and ALDH1A1

The retinoic acid (RA) signaling pathway is essential for a multitude of biological processes.[1] RA, a metabolite of vitamin A, functions as a ligand for nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] Upon binding RA, these receptors form heterodimers and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[3]

The biosynthesis of all-trans retinoic acid (atRA) from retinol (vitamin A) is a two-step oxidative process. The second and irreversible step, the oxidation of retinaldehyde to atRA, is primarily catalyzed by a family of enzymes known as aldehyde dehydrogenases (ALDHs), with ALDH1A1 being a key isoform in many tissues.[4] Given its crucial role in atRA synthesis, ALDH1A1 is a significant target for modulating RA signaling in various physiological and pathological contexts, including cancer.[5]

This compound: A Potent and Selective ALDH1A1 Inhibitor

This compound is an orally bioavailable, quinoline-based small molecule designed as a potent and selective inhibitor of the ALDH1A1 isoform.[5] Its high affinity and specificity for ALDH1A1 allow for targeted disruption of the RA signaling pathway.

Mechanism of Action

This compound exerts its effect by binding to the active site of the ALDH1A1 enzyme, preventing the oxidation of retinaldehyde to retinoic acid. This leads to a reduction in the intracellular concentration of RA, thereby diminishing the activation of RAR/RXR heterodimers and the subsequent transcription of RA-responsive genes.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

| Table 1: In Vitro Inhibitory Activity of this compound against ALDH Isoforms | |

| Target | IC50 (nM) |

| Human ALDH1A1 | 7 ± 1[6] |

| Human ALDH1A3 | 16,400 ± 3,990[6] |

| Human ALDH2 | 21,500[6] |

| Table 2: Cellular Activity of this compound in Cancer Cell Lines | ||

| Cell Line | Assay | IC50 / EC50 (µM) |

| MIA PaCa-2 | Aldefluor Assay | 0.077 ± 0.040[6] |

| OV-90 | Aldefluor Assay | 0.161 ± 0.038[6] |

| HT-29 | Aldefluor Assay | 0.048 ± 0.022[6] |

| OV-90 | Cell Viability (6 days) | 45.6 (EC50)[6] |

| SKOV-3-TR (in combination with Paclitaxel) | Cell Viability (4 days) | See Table 3[6] |

| Table 3: Potentiation of Paclitaxel Cytotoxicity by this compound in SKOV-3-TR Cells | |

| This compound Concentration (µM) | Paclitaxel IC50 (nM) |

| 0 (DMSO) | 1202[6] |

| 1 | 924[6] |

| 3 | 870[6] |

| 10 | 411[6] |

| 20 | 102[6] |

| 30 | 31.8[6] |

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the retinoic acid signaling pathway and the mechanism of this compound inhibition, as well as a typical experimental workflow for its characterization.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

ALDH1A1 Enzymatic Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified ALDH1A1.

Materials:

-

Purified human ALDH1A1 enzyme

-

This compound

-

NAD+

-

Propionaldehyde (substrate)

-

Assay buffer (e.g., 50 mM Sodium Pyrophosphate, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, purified ALDH1A1 enzyme, and NAD+.

-

Add the this compound dilutions or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, propionaldehyde.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Record the reaction rates and calculate the percent inhibition for each this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Aldefluor™ Cell-Based Assay

This assay measures the intracellular ALDH activity in live cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Aldefluor™ Assay Kit (containing ALDEFLUOR™ reagent and DEAB, a general ALDH inhibitor)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells, then resuspend them in Aldefluor™ Assay Buffer.

-

Prepare two tubes for each sample: one "test" tube and one "control" tube.

-

To the "control" tube, add DEAB to inhibit all ALDH activity, establishing a baseline for background fluorescence.

-

Add the activated Aldefluor™ reagent to both the "test" and "control" tubes.

-

For inhibitor studies, add this compound at various concentrations to the "test" tubes prior to the addition of the Aldefluor™ reagent.

-

Incubate the cells at 37°C for 30-60 minutes, protected from light.

-

After incubation, centrifuge the cells and resuspend them in fresh Aldefluor™ Assay Buffer.

-

Analyze the cells by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC).

-

The ALDH-positive population is defined as the cell population in the "test" sample that exhibits higher fluorescence than the corresponding "control" (DEAB-treated) sample.

-

Quantify the effect of this compound by the reduction in the percentage of ALDH-positive cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to ALDH1A1 within intact cells.

Materials:

-

Cells expressing ALDH1A1

-

This compound

-

Lysis buffer (containing protease inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Anti-ALDH1A1 antibody

Procedure:

-

Treat cultured cells with either this compound or a vehicle control (DMSO) for a specified time.

-

Harvest the cells and resuspend them in a buffer.

-

Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes). This creates a temperature gradient.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

Analyze the amount of soluble ALDH1A1 in each sample by SDS-PAGE and Western blotting using an anti-ALDH1A1 antibody.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that this compound has bound to and stabilized the ALDH1A1 protein.

Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression

This method is used to quantify the changes in the expression of genes involved in the retinoic acid signaling pathway following treatment with this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., RARA, RARB, RARG, RXRA, RXRB, RXRG, STRA6, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Treat cells with this compound or vehicle for a specified duration.

-

Isolate total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Prepare the qPCR reactions by combining the cDNA, qPCR master mix, and primers for the target and housekeeping genes.

-

Run the qPCR reactions in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the this compound-treated samples compared to the control.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the retinoic acid signaling pathway due to its high potency and selectivity for ALDH1A1. The data presented herein demonstrates its efficacy in inhibiting ALDH1A1 activity and its subsequent effects on cancer cell viability. The detailed experimental protocols provide a framework for researchers to further explore the multifaceted roles of ALDH1A1 and the therapeutic potential of its inhibition. As research in this area continues, a deeper understanding of the downstream consequences of ALDH1A1 inhibition by molecules like this compound will be crucial for the development of novel therapeutic strategies targeting the retinoic acid pathway.

References

- 1. Importance of ALDH1A enzymes in determining human testicular retinoic acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduced ALDH1A1 expression in multiple myeloma cells increases resistance to daratumumab via downregulation of retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Metabolic Gauntlet: NCT-506's Disruption of Cancer Cell Bioenergetics

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cancer cell metabolism is a complex and dynamic network of biochemical pathways that are rewired to support uncontrolled proliferation, survival, and metastasis. This metabolic reprogramming, characterized by phenomena such as the Warburg effect, presents a landscape of vulnerabilities for therapeutic intervention. One such emerging target is aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated not only in cancer stem cell biology and drug resistance but also in key metabolic processes. NCT-506, a potent and selective inhibitor of ALDH1A1, has emerged as a promising investigational agent. This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound effects on cancer cell metabolism, offering a valuable resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting ALDH1A1

This compound is an orally bioavailable small molecule that exhibits high potency and selectivity for the ALDH1A1 isoform.[1] ALDH1A1 is a cytosolic enzyme responsible for the oxidation of retinal to retinoic acid, a critical signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[2] In the context of cancer, elevated ALDH1A1 activity is often associated with a cancer stem cell phenotype and resistance to conventional therapies.[3]

Quantitative Data Summary

The inhibitory activity of this compound and its effects on cancer cell viability have been quantified in several studies. The following tables summarize the key in vitro data.

Table 1: Inhibitory Activity of this compound Against ALDH Isoforms

| Target Isoform | IC50 (µM) |

| ALDH1A1 | 0.007 |

| hALDH1A3 | 16.4 |

| hALDH2 | 21.5 |

Data sourced from MedchemExpress.[1]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Parameter | Value (µM) |

| OV-90 (Ovarian Cancer) | Cell Viability | EC50 | 45.6 |

| MIA PaCa-2 (Pancreatic Cancer) | ALDEFLUOR Assay | IC50 | 0.077 ± 0.040 |

| OV-90 (Ovarian Cancer) | ALDEFLUOR Assay | IC50 | 0.161 ± 0.038 |

| HT-29 (Colon Cancer) | ALDEFLUOR Assay | IC50 | 0.048 ± 0.022 |

Data sourced from MedchemExpress.[1]

Table 3: Potentiation of Paclitaxel Cytotoxicity by this compound in SKOV-3-TR (Paclitaxel-Resistant Ovarian Cancer) Cells

| This compound Concentration (µM) | Paclitaxel IC50 (nM) |

| 0 (DMSO) | 1202 |

| 1 | 924 |

| 3 | 870 |

| 10 | 411 |

| 20 | 102 |

| 30 | 31.8 |

Data sourced from MedchemExpress.[1]

Impact on Cancer Cell Metabolism

The inhibition of ALDH1A1 by this compound is poised to have significant downstream effects on the metabolic landscape of cancer cells. While direct metabolic profiling studies on this compound are emerging, the known roles of ALDH1A1 allow for a comprehensive understanding of its potential metabolic impact.

Disruption of Retinoic Acid Signaling

The primary and most direct metabolic consequence of this compound is the blockade of retinoic acid (RA) synthesis. RA is a crucial signaling molecule that modulates the expression of a vast array of genes involved in cellular differentiation and proliferation.[4] By inhibiting ALDH1A1, this compound disrupts this signaling cascade, which can lead to an anti-proliferative effect and the induction of differentiation in cancer cells.

Modulation of Oxidative Stress and Mitochondrial Function

ALDH1A1 plays a role in detoxifying aldehydes, which are byproducts of reactive oxygen species (ROS)-induced lipid peroxidation.[5] Inhibition of ALDH1A1 by this compound could lead to an accumulation of toxic aldehydes, thereby increasing intracellular ROS levels and inducing oxidative stress. This can, in turn, impact mitochondrial function. Studies have shown that suppression of ALDH1A1 can lead to the downregulation of oxidative phosphorylation and mitochondrial function.[6] This suggests that this compound may shift the metabolic balance away from mitochondrial respiration.

Effects on Central Carbon Metabolism

Emerging evidence suggests a broader role for ALDH1A1 in central carbon metabolism. Overexpression of ALDH1A1 in lung adenocarcinoma cells has been shown to alter the levels of metabolites involved in glycolysis, the tricarboxylic acid (TCA) cycle, and nucleotide metabolism.[7] Specifically, increases in malic acid (a TCA cycle intermediate) and various nucleotides were observed.[7] By inhibiting ALDH1A1, this compound could potentially reverse these effects, leading to a reduction in the anabolic precursors necessary for rapid cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on cancer cells.

ALDEFLUOR™ Assay for ALDH Activity

This assay is used to identify and quantify the population of cells with high ALDH enzymatic activity.

Materials:

-

ALDEFLUOR™ Kit (STEMCELL Technologies)

-

Single-cell suspension of cancer cells

-

Flow cytometer

Protocol:

-

Prepare a single-cell suspension of the cancer cells to be analyzed.

-

Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

To the "test" sample, add the activated ALDEFLUOR™ reagent (BODIPY™-aminoacetaldehyde) and mix.

-

To the "control" sample, add the ALDEFLUOR™ reagent along with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).

-

Incubate both samples for 30-60 minutes at 37°C, protected from light.

-

Following incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.

-

Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" sample.

3D Spheroid Culture of Ovarian Cancer Cells

This method is used to model the three-dimensional growth of tumors in vitro.

Materials:

-

Ovarian cancer cell line (e.g., OV-90, SKOV-3)

-

Ultra-low attachment plates

-

Appropriate cell culture medium and supplements

Protocol:

-

Harvest and count the ovarian cancer cells.

-

Prepare a single-cell suspension in the culture medium.

-

Seed the cells into the wells of an ultra-low attachment plate at a desired density (e.g., 500-5000 cells/well).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Spheroids will typically form within 24-72 hours.

-

For drug treatment studies, this compound can be added to the culture medium at various concentrations after spheroid formation.

-

Spheroid size and viability can be assessed using microscopy and viability assays (e.g., CellTiter-Glo® 3D Cell Viability Assay).

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cells seeded in a 96-well plate

-

This compound and/or other cytotoxic agents (e.g., paclitaxel)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, paclitaxel, or a combination of both for a specified duration (e.g., 48-72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment.

Materials:

-

Cancer cells

-

This compound

-

Lysis buffer

-

Antibodies specific to ALDH1A1

-

Western blotting or ELISA reagents

Protocol:

-

Treat intact cancer cells with either vehicle control or this compound.

-

Heat the cell suspensions to a range of temperatures to induce protein denaturation.

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Detect the amount of soluble ALDH1A1 in the supernatant using Western blotting or ELISA.

-

The binding of this compound to ALDH1A1 will stabilize the protein, resulting in a higher melting temperature and more soluble protein at elevated temperatures compared to the vehicle-treated control.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy with the potential to disrupt multiple facets of cancer cell biology, including the metabolic pathways that fuel their growth and survival. By potently and selectively inhibiting ALDH1A1, this compound not only impacts the cancer stem cell phenotype but also modulates retinoic acid signaling, increases oxidative stress, and alters central carbon metabolism. The experimental protocols detailed herein provide a robust framework for further investigation into the nuanced metabolic effects of this promising compound. Future research, including comprehensive metabolomic and flux analysis studies, will be crucial to fully elucidate the metabolic vulnerabilities created by this compound and to optimize its clinical development for the treatment of various malignancies. The ability of this compound to potentiate the efficacy of conventional chemotherapeutics like paclitaxel further underscores its potential as a component of combination therapies designed to overcome drug resistance and improve patient outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pathways: Current Role and Future Directions of the Retinoic Acid Pathway In Cancer Prevention and Treatment [pfocr.wikipathways.org]

- 5. The Significance of Aldehyde Dehydrogenase 1 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. UPLC-MS-based metabolomics reveals metabolic dysregulation in ALDH1A1-overexpressed lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Deep Dive into the Structure-Activity Relationship of ALDH1A1 Inhibitor NCT-506

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

NCT-506 is a potent and selective, orally bioavailable inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in various cancer stem cells and associated with poor prognosis and drug resistance. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that led to its high potency and selectivity. The guide also outlines the experimental methodologies used in its characterization and visualizes the associated signaling pathways and workflows.

Core Structure and Potency

This compound belongs to a series of quinoline-based ALDH1A1 inhibitors. Its development emerged from a medicinal chemistry effort that optimized a novel chemical series, leading to compounds with low nanomolar potency in both enzymatic and cellular assays.[1] this compound itself exhibits an impressive IC50 of 7 nM against human ALDH1A1.[2][3]

Structure-Activity Relationship Insights

The development of this compound involved systematic modifications of a quinoline scaffold. The key SAR findings from the lead optimization process are summarized below.

Table 1: Enzymatic and Cellular Activity of this compound and Key Analogs

| Compound | R Group | ALDH1A1 IC50 (nM) | ALDH1A3 IC50 (μM) | ALDH2 IC50 (μM) | MIA PaCa-2 Aldefluor IC50 (μM) | OV-90 Aldefluor IC50 (μM) | HT-29 Aldefluor IC50 (μM) |

| This compound | 4-fluorophenyl | 7 ± 1 | 16.4 ± 3.99 | 21.5 | 0.077 ± 0.040 | 0.161 ± 0.038 | 0.048 ± 0.022 |

| NCT-505 | 4-cyanophenyl | 7 | >57 | 20.1 | - | - | - |

Data compiled from multiple sources.[2][4]

The quinoline core is essential for activity. Modifications focused on the substituent at the 4-position of the piperazine ring, which is attached to the quinoline core. The introduction of a 4-fluorophenyl group, as seen in this compound, resulted in potent inhibition of ALDH1A1.[1] The analog NCT-505, with a 4-cyanophenyl group, displayed similar high potency for ALDH1A1.[1] This suggests that an electron-withdrawing group at the para position of the phenyl ring is favorable for activity.

The high selectivity of this compound for ALDH1A1 over other isoforms like ALDH1A3 and ALDH2 is a critical feature, minimizing potential off-target effects.[2]

Experimental Protocols

The characterization of this compound involved a series of key in vitro experiments to determine its potency, selectivity, and cellular activity.

ALDH1A1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ALDH1A1.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ALDH1A1 is purified. The substrate, propionaldehyde, and the cofactor, NAD+, are prepared in an appropriate assay buffer (e.g., 100 mM HEPES, pH 7.5).

-

Compound Incubation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer. The enzyme is pre-incubated with the compound for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation and Detection: The enzymatic reaction is initiated by the addition of the substrate and cofactor. The rate of NADH formation is monitored by measuring the increase in fluorescence at 450 nm with excitation at 340 nm.

-

Data Analysis: The rate of reaction is calculated from the linear portion of the kinetic trace. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

ALDEFLUOR™ Assay for Cellular ALDH Activity

This cell-based assay measures the intracellular ALDH activity and the inhibitory effect of compounds like this compound.

Methodology:

-

Cell Preparation: Cancer cell lines with known ALDH1A1 expression (e.g., MIA PaCa-2, OV-90, HT-29) are harvested and resuspended in ALDEFLUOR™ assay buffer to a concentration of 1 x 10^6 cells/mL.

-

Compound Treatment: Cells are incubated with varying concentrations of this compound for a specified time.

-

ALDEFLUOR™ Staining: The activated ALDEFLUOR™ reagent (BAAA, a fluorescent ALDH substrate) is added to the cell suspension. A control sample is treated with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to define the background fluorescence.

-

Incubation: The cells are incubated for 30-60 minutes at 37°C to allow for the conversion of BAAA to the fluorescent product BAA, which is retained within the cells.

-

Flow Cytometry: The fluorescence of the cell population is analyzed by flow cytometry. The percentage of ALDH-positive cells and the mean fluorescence intensity are quantified.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of ALDH-positive cells against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment.

Methodology:

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control (DMSO).

-

Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: The amount of soluble ALDH1A1 in the supernatant is quantified using methods like Western blotting or ELISA.

-

Data Analysis: The temperature at which 50% of the protein is denatured (the melting temperature, Tm) is determined. A shift in the Tm in the presence of the compound indicates target engagement. The EC50 for target engagement can be determined by performing the assay at a fixed temperature with varying compound concentrations.[3]

Signaling Pathways and Experimental Workflow

The inhibition of ALDH1A1 by this compound has significant implications for cellular signaling, particularly the retinoic acid (RA) pathway, which is crucial for cell differentiation and proliferation.

Caption: Experimental workflow for the characterization of this compound.

ALDH1A1 is a key enzyme in the synthesis of retinoic acid from retinal. By inhibiting ALDH1A1, this compound can disrupt RA-mediated signaling, which plays a role in the maintenance of cancer stem cells.

Caption: this compound inhibits ALDH1A1, disrupting retinoic acid signaling.

Conclusion

This compound is a highly potent and selective ALDH1A1 inhibitor with a well-defined structure-activity relationship centered around its quinoline core. The systematic medicinal chemistry optimization has yielded a compound with excellent enzymatic and cellular activity, demonstrating clear target engagement. Its ability to inhibit ALDH1A1 and consequently modulate the retinoic acid signaling pathway makes it a valuable tool for cancer research and a promising candidate for further preclinical and clinical development, particularly in the context of targeting cancer stem cells and overcoming drug resistance.

References

NCT-506: A Technical Guide to Targeting Tumor-Initiating Cells through ALDH1A1 Inhibition

Abstract

Tumor-initiating cells (TICs), also known as cancer stem cells (CSCs), represent a subpopulation of cells within a tumor responsible for initiation, metastasis, recurrence, and chemoresistance. A key biomarker and functional regulator of these cells is Aldehyde Dehydrogenase 1A1 (ALDH1A1). NCT-506 is a potent, selective, and orally bioavailable small molecule inhibitor of ALDH1A1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Role of Tumor-Initiating Cells and ALDH1A1

Tumor-initiating cells are characterized by their stem-cell-like properties of self-renewal and differentiation, which drive tumor growth and heterogeneity.[1] A crucial enzyme for TIC function is Aldehyde Dehydrogenase (ALDH), a superfamily of NAD(P)+-dependent enzymes that metabolize aldehydes to their corresponding carboxylic acids.[2] Of the 19 human ALDH isoforms, ALDH1A1 is a primary isoform implicated in the CSCs of solid tumors.[3] High ALDH activity, often attributed to ALDH1A1, is a hallmark of TICs and is associated with poor prognosis in various cancers, including gynecologic, breast, head and neck, and pancreatic cancers.[1][3]

ALDH1A1 contributes to the TIC phenotype through several mechanisms:

-

Detoxification: It protects cells from cytotoxic aldehydes generated by chemotherapy or oxidative stress.[4]

-

Redox Homeostasis: It helps maintain the cellular redox balance, which is critical for CSC survival.[4]

-

Retinoid Signaling: It participates in the synthesis of retinoic acid, a key signaling molecule involved in cell differentiation and proliferation.

Given its central role in TIC biology, ALDH1A1 has emerged as a compelling therapeutic target. This compound was developed as a potent and selective inhibitor of ALDH1A1 to specifically target this cancer stem cell population.[3][5]

This compound: Mechanism of Action and Selectivity

This compound is an orally bioavailable small molecule designed to selectively inhibit the enzymatic activity of ALDH1A1.[5][6] Its high potency and selectivity make it a valuable tool for investigating the role of ALDH1A1 in cancer and a promising candidate for therapeutic development.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against various ALDH isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for ALDH1A1.

| Target Isoform | IC50 Value (nM) | IC50 Value (µM) | Reference |

| Human ALDH1A1 | 7 | 0.007 | [5][6][7] |

| Human ALDH1A3 | - | 16.4 | [6] |

| Human ALDH2 | - | 21.5 | [6] |

Preclinical Efficacy in Targeting Tumor-Initiating Cells

Preclinical studies have demonstrated the potential of this compound to inhibit cancer cell growth, particularly in models enriched with TICs. The compound has shown efficacy both as a single agent and in combination with conventional chemotherapy.

Quantitative Data: Cellular Activity of this compound

The following table summarizes the cellular efficacy of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |

| OV-90 | Ovarian | Aldefluor Assay | IC50 | - | 0.161 ± 0.038 µM | [6] |

| MIA PaCa-2 | Pancreatic | Aldefluor Assay | IC50 | - | 0.077 ± 0.040 µM | [6] |

| HT-29 | Colon | Aldefluor Assay | IC50 | - | 0.048 ± 0.022 µM | [6] |

| OV-90 | Ovarian | Cell Viability | EC50 | 100, 10, 1, 0.1 µM (6 days) | 45.6 µM | [6] |

| SKOV-3-TR | Paclitaxel-Resistant Ovarian | Spheroid Formation | - | - | Inhibition of 3D spheroid cultures | [4] |

| SKOV-3-TR | Paclitaxel-Resistant Ovarian | Combination Therapy | IC50 (Paclitaxel) | 0 µM (DMSO) | 1202 nM | [6] |

| 1 µM | 924 nM | [6] | ||||

| 3 µM | 870 nM | [6] | ||||

| 10 µM | 411 nM | [6] | ||||

| 20 µM | 102 nM | [6] | ||||

| 30 µM | 31.8 nM | [6] |

These results indicate that this compound effectively inhibits ALDH activity in cancer cells and can sensitize chemoresistant cells to paclitaxel.[4][6]

Signaling Pathways and Experimental Workflows

Diagram: ALDH1A1 Signaling in TICs and this compound Inhibition

Caption: Mechanism of ALDH1A1 in TICs and its inhibition by this compound.

Diagram: Experimental Workflow for this compound Evaluation

Caption: Workflow for in vitro evaluation of this compound's effect on cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on standard techniques used to evaluate ALDH inhibitors like this compound.

ALDH Activity Measurement (Aldefluor Assay)

The Aldefluor assay is a widely used method to identify and isolate cells with high ALDH activity.[3]

-

Principle: The assay utilizes a fluorescent, non-toxic ALDH substrate, BAAA (BODIPY™-aminoacetaldehyde), which freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a negatively charged product, BAA (BODIPY™-aminoacetate), which is retained inside the cell, causing it to become brightly fluorescent. The fluorescence intensity is proportional to ALDH activity.[3]

-

Protocol:

-

Prepare a single-cell suspension from the cancer cell line of interest.

-

Resuspend cells in Aldefluor assay buffer.

-

For each sample, prepare two tubes: one "test" sample and one "control" sample.

-

Add the activated Aldefluor reagent to the "test" sample.

-

Add the activated Aldefluor reagent plus a specific ALDH inhibitor (e.g., DEAB) to the "control" sample. This control is used to establish the baseline fluorescence and define the ALDH-positive region.

-

Incubate both tubes at 37°C for 30-60 minutes.

-

Centrifuge the cells and resuspend them in fresh, cold assay buffer.

-

Analyze the cells using a flow cytometer. The ALDH-positive (ALDHbright) population is identified as the group of cells in the "test" sample that exhibits higher fluorescence than the corresponding cells in the "control" sample.

-

To determine the IC50 of this compound, perform the assay with varying concentrations of the inhibitor and measure the reduction in the ALDHbright population or mean fluorescence intensity.

-

Cell Viability Assay

-

Principle: To determine the effect of this compound on cell proliferation and cytotoxicity, a standard viability assay (e.g., MTT, MTS, or CellTiter-Glo®) is used.

-

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours to 6 days).[6]

-

Add the viability reagent (e.g., MTT or CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.

-

Incubate as required for colorimetric or luminescent development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the EC50 value.

-

Spheroid Formation Assay

-

Principle: This assay assesses the self-renewal capacity of TICs, a key stem-like property. TICs can form three-dimensional, non-adherent spherical colonies (spheroids) in serum-free media.

-

Protocol:

-

Prepare a single-cell suspension of the cancer cells.

-

Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates or dishes.

-

Culture the cells in serum-free stem cell media supplemented with growth factors (e.g., EGF, bFGF).

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate for 7-14 days, allowing spheroids to form.

-

Quantify the number and size of spheroids formed in each well using a microscope.

-

Calculate the percentage of spheroid formation inhibition relative to the control.

-

Clinical Perspective and Future Directions

While preclinical data are promising, this compound has not yet been evaluated in clinical trials.[2][8] The development of a highly selective ALDH1A1 inhibitor like this compound is advantageous from a safety perspective, as ALDH1A1 has been shown to be dispensable for normal stem cell function in mice.[9] This contrasts with broader-spectrum ALDH inhibitors that may have off-target effects.[9]

Future research should focus on:

-

In Vivo Efficacy: Evaluating this compound in preclinical animal models of various cancers to assess its systemic bioavailability, anti-tumor efficacy, and impact on metastasis.[2]

-

Biomarker Development: Identifying patient populations most likely to respond to ALDH1A1 inhibition by analyzing ALDH1A1 expression levels in tumors.

-

Combination Therapies: Further exploring synergistic combinations with standard-of-care chemotherapies and targeted agents to overcome drug resistance.

Conclusion

This compound is a potent and selective ALDH1A1 inhibitor that demonstrates significant potential in targeting tumor-initiating cells. By disrupting a key enzyme responsible for chemoresistance and the stem-like properties of cancer cells, this compound has shown promising preclinical activity, reducing cancer cell viability, inhibiting spheroid formation, and enhancing the efficacy of chemotherapy. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic application of this compound in oncology.

References

- 1. Targeting ALDHbright human carcinoma initiating cells with ALDH1A1- specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Aldehyde Dehydrogenase (ALDH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 9. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of NCT-506: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies of NCT-506, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). The data herein is compiled from publicly available research to facilitate further investigation and drug development efforts.

Core Mechanism and Activity

This compound is an orally bioavailable, quinoline-based small molecule inhibitor of ALDH1A1.[1][2] It has demonstrated potent and selective inhibition of the ALDH1A1 isoform, which is a key enzyme implicated in cancer cell chemoresistance, stemness, and proliferation.[3][4] The overexpression of ALDH1A1 is a biomarker in various cancers, making it a compelling therapeutic target.[3][5]

Signaling Pathway Context

ALDH1A1 is a critical enzyme in the detoxification of aldehydes and the biosynthesis of retinoic acid, a potent signaling molecule that regulates cell differentiation, proliferation, and apoptosis. In cancer stem cells (CSCs), elevated ALDH1A1 activity contributes to resistance to chemotherapy and promotes self-renewal. By inhibiting ALDH1A1, this compound is hypothesized to disrupt these pro-tumorigenic pathways, thereby sensitizing cancer cells to cytotoxic agents and reducing their stem-like characteristics.

Quantitative In Vitro Data

The following tables summarize the inhibitory and cytotoxic activities of this compound across various assays and cell lines.

Enzymatic Inhibition

| Target Isoform | IC50 (µM) |

| hALDH1A1 | 0.007 ± 0.001[6] |

| hALDH1A3 | 16.4 ± 3.99[6] |

| hALDH2 | 21.5[6] |

Cell-Based ALDH Inhibition (Aldefluor Assay)

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | 0.077 ± 0.040[6] |

| OV-90 | Ovarian | 0.161 ± 0.038[6] |

| HT-29 | Colon | 0.048 ± 0.022[6] |

Cell Viability and Cytotoxicity

| Cell Line | Assay Type | Parameter | Value (µM) |

| OV-90 | Cell Viability (6 days) | EC50 | 45.6[6] |

| SKOV-3-TR | Combination with Paclitaxel (100 nM) | EC50 | 11.2[6] |

Potentiation of Paclitaxel Cytotoxicity in SKOV-3-TR Cells

| This compound Concentration (µM) | Paclitaxel IC50 (nM) |

| 0 (DMSO) | 1202[6] |

| 1 | 924[6] |

| 3 | 870[6] |

| 10 | 411[6] |

| 20 | 102[6] |

| 30 | 31.8[6] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

ALDH Enzymatic Activity Assay

This protocol is a generalized procedure for measuring the inhibition of ALDH isoenzymes.

-

Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 25 mM BES, pH 7.5).

-

Component Assembly : In a suitable microplate, combine the ALDH enzyme (100–200 nM), NAD+ (200 µM), and varying concentrations of this compound (or DMSO as a control) in the reaction buffer. The final DMSO concentration should be kept constant (e.g., 1%).[4]

-

Pre-incubation : Incubate the mixture for a defined period (e.g., 2 minutes) at a controlled temperature (e.g., 25 °C).[4]

-

Reaction Initiation : Initiate the reaction by adding the aldehyde substrate (e.g., 100 µM propionaldehyde).[4]

-

Data Acquisition : Monitor the increase in NADH fluorescence or absorbance (e.g., excitation at 340 nm, emission at 460 nm) over time.

-

Data Analysis : Calculate the initial reaction rates. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Aldefluor Cell-Based Assay

This assay measures the intracellular ALDH activity in live cells.

-

Cell Preparation : Harvest and wash the desired cancer cell lines (e.g., MIA PaCa-2, OV-90).

-

Inhibitor Treatment : Resuspend the cells in Aldefluor assay buffer and treat with varying concentrations of this compound for a specified duration.

-

Substrate Addition : Add the activated Aldefluor substrate to the cell suspension. A parallel sample should be treated with the specific ALDH inhibitor DEAB to serve as a negative control for gating.

-

Incubation : Incubate the cells at 37°C for 30-60 minutes to allow for the conversion of the substrate by intracellular ALDH.

-

Flow Cytometry : Analyze the cell population using a flow cytometer. The ALDH-positive population is identified by its bright fluorescence, which is absent in the DEAB-treated control.

-

Data Analysis : Quantify the percentage of ALDH-positive cells or the mean fluorescence intensity. Determine the IC50 of this compound by plotting the reduction in ALDH activity against the inhibitor concentration.

Cell Viability and Combination Index Assays

These assays determine the effect of this compound on cell proliferation, alone or in combination with other agents.

-

Cell Seeding : Seed cells (e.g., OV-90, SKOV-3-TR) in 96-well plates and allow them to adhere overnight.

-

Drug Treatment : Treat the cells with a serial dilution of this compound, a second drug (e.g., Paclitaxel), or a combination of both. Include a vehicle control (DMSO).

-

Incubation : Incubate the plates for a prolonged period (e.g., 6 days for single-agent viability).[6]

-

Viability Assessment : Measure cell viability using a standard method such as MTS, MTT, or a cell-titer glow assay.

-

Data Analysis : Normalize the results to the vehicle control. Calculate EC50 or IC50 values by fitting the data to a dose-response curve. For combination studies, synergy can be calculated using the Chou-Talalay method to determine a Combination Index (CI).

Key Findings and Implications

-

Potent and Selective ALDH1A1 Inhibition : this compound demonstrates nanomolar potency against the ALDH1A1 isoform, with significant selectivity over other ALDH isoforms like 1A3 and 2.[6]

-

Cellular Target Engagement : The compound effectively inhibits intracellular ALDH activity in various cancer cell lines, confirming its cell permeability and target engagement.[1][6]

-

Synergy with Chemotherapy : this compound significantly potentiates the cytotoxic effects of paclitaxel in a paclitaxel-resistant ovarian cancer cell line (SKOV-3-TR), suggesting its potential to overcome chemoresistance.[1][6]

-

Inhibition of Spheroid Formation : Studies have shown that this compound can inhibit the formation of 3D spheroid cultures of OV-90 cancer cells, a key characteristic of cancer stem cells.[1][3][5]

These preliminary in vitro findings underscore the potential of this compound as a targeted therapeutic agent for cancers with high ALDH1A1 expression. Further studies are warranted to explore its in vivo efficacy and safety profile.

References

- 1. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for NCT-506 in 3D Spheroid Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug development as they more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. Aldehyde dehydrogenase 1A1 (ALDH1A1) is a key enzyme implicated in cancer stem cell (CSC) biology, contributing to therapy resistance and tumor recurrence. NCT-506 is a potent and selective, orally bioavailable inhibitor of ALDH1A1, making it a valuable tool for investigating the role of ALDH1A1 in tumor progression and for evaluating novel therapeutic strategies.[1]

These application notes provide a detailed protocol for utilizing this compound in 3D spheroid culture experiments, focusing on ovarian cancer cell lines as a primary example. The provided methodologies can be adapted for other cancer types with known ALDH1A1 involvement.

Data Presentation

The following tables summarize the quantitative data available for this compound's activity, providing a reference for experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line | Assay Type |

| ALDH1A1 | 7 | - | Enzyme Assay |

| ALDH1A3 (human) | 16,400 | - | Enzyme Assay |

| ALDH2 (human) | 21,500 | - | Enzyme Assay |

| ALDH Activity | 77 ± 40 | MIA PaCa-2 | Aldefluor Cell-Based Assay |

| ALDH Activity | 161 ± 38 | OV-90 | Aldefluor Cell-Based Assay |

| ALDH Activity | 48 ± 22 | HT-29 | Aldefluor Cell-Based Assay |

Source:[1]

Table 2: Cytotoxicity of this compound in Ovarian Cancer Cell Lines

| Cell Line | Culture Condition | Treatment Duration | EC50 (µM) | Notes |

| OV-90 | 3D Spheroid | 6 days | 45.6 | Assessed by CellTiter-Glo assay.[1] |

| SKOV-3-TR | 2D Monolayer | Not Specified | - | This compound enhances paclitaxel cytotoxicity. |

Table 3: this compound in Combination with Paclitaxel in Paclitaxel-Resistant Ovarian Cancer Cells (SKOV-3-TR)

| This compound Concentration (µM) | Paclitaxel IC50 (nM) |

| 0 (DMSO) | 1202 |

| 1 | 924 |

| 3 | 870 |

| 10 | 411 |

| 20 | 102 |

| 30 | 31.8 |

Source:[1]

Experimental Protocols

This section outlines a detailed methodology for conducting 3D spheroid culture experiments with this compound.

Protocol 1: 3D Spheroid Formation and this compound Treatment

Materials:

-

Ovarian cancer cell lines (e.g., OV-90, OVCAR3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Ultra-low attachment (ULA) round-bottom 96-well plates

-

This compound (stock solution prepared in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Preparation:

-

Culture ovarian cancer cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

-

Spheroid Seeding:

-

Dilute the cell suspension to a final concentration of 2,000 cells per 200 µL of medium.

-

Seed 200 µL of the cell suspension into each well of a ULA 96-well plate.

-

Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids should form within 24-72 hours.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Suggested starting concentrations for OV-90 cells are 45 µM (low dose) and 100 µM (high dose). A dose-response curve is recommended to determine the optimal concentration for your specific cell line.

-

After spheroid formation (Day 3), carefully remove 100 µL of medium from each well and replace it with 100 µL of the medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Replenish the treatment every 48 hours by repeating the half-medium change.

-

Incubate the spheroids for the desired treatment duration (e.g., 6-7 days).

-

Protocol 2: Analysis of Spheroid Growth and Viability

Materials:

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

Cell viability assay reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)

-

Luminometer

Procedure:

-

Spheroid Size Measurement (Non-destructive):

-

At designated time points (e.g., daily or every other day), capture brightfield images of the spheroids in each well using an inverted microscope.

-

Use image analysis software to measure the diameter or area of each spheroid. Spheroid volume can be calculated using the formula V = (4/3)πr³.

-

Plot the average spheroid size over time to assess growth kinetics.

-

-

Cell Viability Assessment (End-point):

-

At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.

-

For the CellTiter-Glo® 3D assay, add the reagent directly to the wells, incubate, and measure luminescence.

-

Normalize the results to the vehicle-treated control group to determine the percentage of viable cells.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

This compound inhibits ALDH1A1, a key enzyme in the Retinoic Acid (RA) signaling pathway. This pathway is known to crosstalk with other critical cancer-related pathways, such as Wnt/β-catenin.

Caption: this compound inhibits ALDH1A1, blocking retinoic acid synthesis.

Caption: Wnt signaling can regulate ALDH1A1 expression.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on 3D spheroids.

References

Application Notes and Protocols: Synergistic Antitumor Effects of NCT-506 and Paclitaxel